molecular formula C17H13NO3 B5632106 (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione

(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione

Cat. No.: B5632106
M. Wt: 279.29 g/mol
InChI Key: CQPSRGUJHMGRSQ-GDNBJRDFSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its class or family, and notable characteristics or uses .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and spectral data. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems .

Safety and Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on toxicity, flammability, reactivity, and safe handling and storage procedures .

Future Directions

This could involve potential applications or fields of study where the compound could be useful, or ways that the synthesis or analysis could be improved .

Properties

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(20)18-15/h2-10H,1H3,(H,18,20)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPSRGUJHMGRSQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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